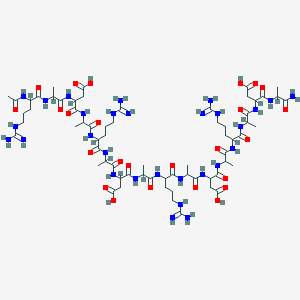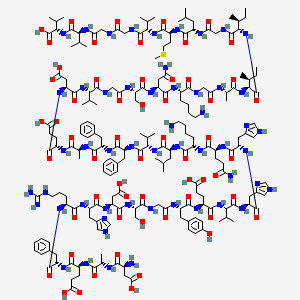
Neuropeptide Y (29-64), amide, human TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuropeptide Y (29-64), amide, human (TFA) is involved in Alzheimer's disease (AD) and protects rat cortical neurons against β-Amyloid toxicity.
Applications De Recherche Scientifique
Molecular Genetic Analysis
- NPY plays a role in various biological activities, mediated through distinct receptors. Research has identified several receptor subtypes and explored the genetic basis of these receptors, such as in the study of the human homolog of the murine NPY receptor (Rose et al., 1997).
Evolutionary Perspective
- NPY belongs to a family of structurally related amidated peptides, which includes peptide YY and pancreatic polypeptide. Its evolutionary significance is highlighted through its high conservation across vertebrates, demonstrating its biological importance (Larhammar, 2004).
Ligand-Receptor Interactions
- Understanding the biophysical aspects of NPY's interaction with receptors is crucial. Studies have applied various methods like photoaffinity labeling, molecular modeling, and NMR to characterize these interactions, contributing to our understanding of NPY's role in physiological processes (Bettio & Beck‐Sickinger, 2001).
Energy Balance and Neuroendocrine Functions
- NPY is involved in the regulation of consummatory behavior and various endocrine and metabolic systems. It plays a critical role in energy homeostasis and neuroendocrine/autonomic systems, making it a significant target for understanding metabolic disorders (Leibowitz, 1990).
Gene Structure and Expression
- The gene encoding NPY has been characterized in detail, providing insights into its structure, expression patterns in the brain and peripheral organs, and developmental regulation. This understanding is essential for studying its role in various physiological and pathological conditions (Larhammar et al., 1987).
Propriétés
Nom du produit |
Neuropeptide Y (29-64), amide, human TFA |
|---|---|
Formule moléculaire |
C₁₉₁H₂₈₆F₃N₅₅O₅₉S |
Poids moléculaire |
4385.70 |
Séquence |
One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




